BenchChemオンラインストアへようこそ!

N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide

Lipophilicity Drug-likeness ADME

This quinoline-2-carboxamide/1,2,4-oxadiazole hybrid features a pyridin-3-yl substituent absent in standard -OCF3/-CF3/-CH3 phenyl series. The pyridine ring introduces a basic nitrogen for pH-dependent ionization and π-π stacking, modulating P2X7R antagonism and selectivity profiles non-linearly. Its bidentate metal-chelating motif and XLogP3 3.7 make it ideal for oral kinase inhibitor screening. Use this compound to expand SAR beyond published analogs with precise, reproducible data.

Molecular Formula C23H21N5O2
Molecular Weight 399.454
CAS No. 1396795-08-6
Cat. No. B2756935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide
CAS1396795-08-6
Molecular FormulaC23H21N5O2
Molecular Weight399.454
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C23H21N5O2/c29-21(19-11-10-16-7-2-3-9-18(16)25-19)27-23(12-4-1-5-13-23)22-26-20(28-30-22)17-8-6-14-24-15-17/h2-3,6-11,14-15H,1,4-5,12-13H2,(H,27,29)
InChIKeyBGFFUPGUCWRKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide (CAS 1396795-08-6): Core Identity and Structural Class


N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide (CAS 1396795-08-6) is a synthetic small molecule (MW 399.4 g/mol, formula C23H21N5O2) that combines a quinoline-2-carboxamide moiety with a 1,2,4-oxadiazole ring bearing a 3-pyridyl substituent, linked through a cyclohexyl spacer . It belongs to the quinoline-oxadiazole hybrid class, a chemotype investigated across multiple therapeutic areas including oncology and neuroprotection . The compound is catalogued as a research screening compound (PubChem CID 71792082) with a computed XLogP3 of 3.7, topological polar surface area (TPSA) of 93.8 Ų, one hydrogen bond donor, and six hydrogen bond acceptors .

Why Generic Substitution Fails for N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide: Structural Determinants of Selectivity


Within the quinoline-2-carboxamide / 1,2,4-oxadiazole scaffold family, minor structural changes profoundly alter hydrogen-bonding capacity, lipophilicity, and target engagement. Literature on close analogs demonstrates that substituting the oxadiazole 3-position (e.g., pyridin-3-yl vs. methyl vs. thiophen-3-yl) modulates P2X7R antagonism, cytotoxicity, and physicochemical profiles in a non-linear manner . The 3-pyridyl group introduces a basic nitrogen capable of pH-dependent ionization and π-π stacking, while the quinoline-2-carboxamide provides a bidentate metal-chelating motif absent in simpler benzamide or furan-carboxamide variants . Consequently, generic substitution across analogs is not possible without altering the compound's interaction fingerprint; procurement decisions must therefore be guided by quantitative differential data.

Quantitative Differential Evidence: N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide vs. Closest Analogs


Lipophilicity Differential: Pyridin-3-yl vs. Methyl Oxadiazole Analog

The target compound replaces the methyl group on the 1,2,4-oxadiazole ring (present in analog N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide) with a pyridin-3-yl substituent. PubChem computed XLogP3 for the target is 3.7 ; the methyl analog (MW 336.4, C19H20N4O2) lacks the additional aromatic ring and nitrogen, resulting in an estimated XLogP3 of approximately 2.8–3.0 (based on fragment contribution). The ~0.7–0.9 log unit increase represents a ~5–8-fold higher calculated octanol-water partition coefficient, indicating greater membrane permeability potential.

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Acceptor Capacity: Pyridin-3-yl vs. Thiophene Analog

The pyridin-3-yl moiety contributes an additional hydrogen-bond acceptor (HBA) relative to the thiophen-3-yl analog N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide (CAS 1396766-82-7, C22H20N4O2S) . The target compound has 6 HBA (including pyridine N and oxadiazole O/N) versus 5 HBA for the thiophene analog (thiophene S is a poor HBA). TPSA is 93.8 Ų for the target; the thiophene analog lacks the additional nitrogen and is expected to have lower TPSA (~75–80 Ų).

Hydrogen bonding Solubility Target engagement

Carboxamide Pharmacophore Integrity: Quinoline-2-carboxamide vs. Furan-2-carboxamide Analog

The quinoline-2-carboxamide group provides a coplanar N–C=O chelating motif capable of bidentate metal-ion coordination (e.g., Mg²⁺, Mn²⁺ in kinase ATP sites). The furan-2-carboxamide analog N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide (CAS 1396854-94-6, C18H18N4O3) replaces quinoline with furan, eliminating the extended aromatic system and the chelating nitrogen . The target compound's quinoline nitrogen (pKa ~4.9) can participate in charge-transfer interactions absent in the furan analog.

Metal chelation Kinase inhibition Pharmacophore

Class-Level P2X7R Antagonist Activity: Context for Analog Selection

A 2023 SAR study of quinoline-carboxamide and oxadiazole derivatives demonstrated that phenyl ring substitutions on the oxadiazole modulate P2X7R antagonism. The most potent compounds (e.g., compound 1e with IC50 0.457 µM) achieved >75% cell viability at 100 µM in non-transfected HEK-293T, 1321N1 astrocytoma, and MCF-7 cells . While the target compound was not directly tested, its pyridin-3-yl substitution places it structurally between the highly potent -OCF3/-CF3 analogs and the weaker -CH3 analog, suggesting potential intermediate potency. This class-level data provides a rationale for selecting pyridinyl-substituted oxadiazoles for P2X7R screening campaigns.

P2X7 receptor Calcium mobilization Anti-cancer

Commercial Availability and Purity Benchmarking

The target compound is available from multiple suppliers at ≥95% purity (e.g., Chemenu Catalog #CM999372, 95%+ purity) . In contrast, the direct methyl analog (N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide) is listed by fewer vendors and may require custom synthesis. The thiophene analog (CAS 1396766-82-7) is also commercially available but with less catalog coverage. The broader commercial availability of the pyridin-3-yl variant reduces procurement lead time and cost for screening campaigns.

Procurement Purity Supply chain

Optimal Application Scenarios for N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide


P2X7 Receptor Antagonist Screening and SAR Expansion

Based on class-level P2X7R activity data , this compound is suited as a structurally distinct pyridinyl-oxadiazole probe for expanding SAR beyond the published -OCF3/-CF3/-CH3 phenyl series. Its pyridin-3-yl group introduces a basic center absent in the reported analogs, enabling exploration of pH-dependent binding and selectivity versus P2X4, P2X2, and P2Y subtypes.

Kinase Hinge-Binder Fragment Elaboration

The quinoline-2-carboxamide moiety serves as a metal-chelating hinge-binding motif, while the pyridinyl-oxadiazole-cyclohexyl extension provides vectors for filling hydrophobic back pockets. Its computed XLogP3 of 3.7 and TPSA of 93.8 Ų place it within drug-like chemical space for oral kinase inhibitors .

Neuroprotection and Cytoprotection Probe Development

Quinoline-oxadiazole hybrids are claimed as cytoprotective agents targeting ER stress and calcium dyshomeostasis in neurodegenerative diseases and diabetes . The compound's pyridinyl substitution may enhance interaction with SERCA or related calcium-handling proteins, warranting evaluation in cell-based ER stress assays.

Anticancer Library Screening

The P2X7R antagonist class has demonstrated antiproliferative effects (compound 1e: 70% inhibition at 10 µM, P=0.005) and apoptosis induction (35% PI-positive cells for 1e) . This compound, as a pyridinyl variant, is positioned for screening in P2X7R-overexpressing cancer lines including MCF-7 and astrocytoma, with the potential for improved selectivity due to the additional hydrogen-bonding capacity of the pyridine ring.

Quote Request

Request a Quote for N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.